2,6-Dmc

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,6-Dimethyl carbonate is an organic compound with the molecular formula ( \text{C}_3\text{H}_6\text{O}_3 ). It is a colorless, flammable liquid classified as a carbonate ester. This compound is known for its low toxicity, high biodegradability, and unique reactivity, making it a valuable chemical in various industrial applications .

準備方法

2,6-Dimethyl carbonate can be synthesized through several methods:

Methanol Phosgenation: This traditional method involves the reaction of phosgene with methanol.

Oxidative Carbonylation of Methanol: This method uses carbon monoxide and an oxidizer to produce 2,6-Dimethyl carbonate.

Transesterification: This method involves the reaction of ethylene carbonate or propylene carbonate with methanol, producing 2,6-Dimethyl carbonate and ethylene glycol or propylene glycol as by-products.

Direct Synthesis from Carbon Dioxide and Methanol: This method is considered environmentally friendly as it utilizes carbon dioxide, a greenhouse gas, as a raw material.

化学反応の分析

2,6-Dimethyl carbonate undergoes various chemical reactions, including:

科学的研究の応用

2,6-Dimethyl carbonate has a wide range of applications in scientific research:

Green Chemistry: Due to its low toxicity and biodegradability, it is used as a green reagent in various chemical reactions.

Lithium-Ion Batteries: It is used as a co-solvent in the electrolytes of lithium-ion batteries, enhancing their performance.

Fuel Additive: It is used as an additive in gasoline to increase the octane number and reduce emissions.

Pharmaceuticals: It is used as a solvent and intermediate in the synthesis of various pharmaceutical compounds.

作用機序

The mechanism of action of 2,6-Dimethyl carbonate involves its role as a methylating and alkoxycarbonylating agent. It reacts with nucleophiles to form methylated and alkoxycarbonylated products. The molecular targets include anilines, carboxylic acids, and phenols, where it facilitates the transfer of methyl or alkoxycarbonyl groups .

類似化合物との比較

2,6-Dimethyl carbonate is compared with other similar compounds such as:

Dimethyl Sulfate: Unlike dimethyl sulfate, 2,6-Dimethyl carbonate is less toxic and more environmentally friendly.

Methyl Iodide: 2,6-Dimethyl carbonate is a weaker methylating agent compared to methyl iodide but is preferred due to its lower toxicity.

Ethylene Carbonate: Both compounds are used in the production of polycarbonates, but 2,6-Dimethyl carbonate is favored for its lower toxicity.

特性

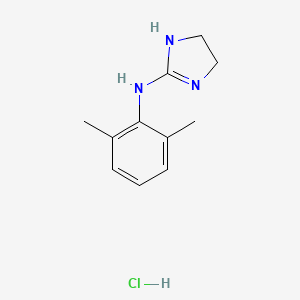

CAS番号 |

59520-70-6 |

|---|---|

分子式 |

C11H16ClN3 |

分子量 |

225.72 g/mol |

IUPAC名 |

N-(2,6-dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride |

InChI |

InChI=1S/C11H15N3.ClH/c1-8-4-3-5-9(2)10(8)14-11-12-6-7-13-11;/h3-5H,6-7H2,1-2H3,(H2,12,13,14);1H |

InChIキー |

YEMZMTCQUDSNQU-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

正規SMILES |

CC1=C(C(=CC=C1)C)NC2=NCCN2.Cl |

| 59520-70-6 | |

同義語 |

2,6-dimethyl clonidine 2,6-dimethylclonidine 2,6-DMC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,5R,8S,9S,10R,13S,14S,17R)-3-bromo-17-[(2S,3S,4S,5S)-5-ethyl-3,4-dihydroxy-6-methylheptan-2-yl]-5-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B1231276.png)

![(1R,2R,4aS,8S)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1231282.png)

![Ethyl n-allyl-n-[(e)-2-methyl-3-[4-(4-amidinophenoxycarbonyl)-phenyl]propenoyl]amino acetate](/img/structure/B1231289.png)

![2-cyano-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]acetohydrazide](/img/structure/B1231295.png)